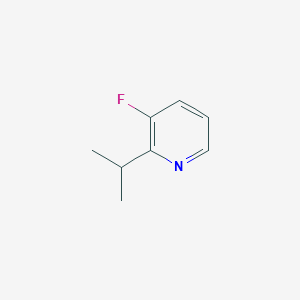

3-Fluoro-2-isopropylpyridine

Description

Structural Classification within Fluoroalkylpyridines

3-Fluoro-2-isopropylpyridine belongs to the class of organic compounds known as fluoroalkylpyridines. This classification signifies a pyridine (B92270) ring that is substituted with at least one fluorine atom and at least one alkyl group. In this specific molecule, the pyridine ring is monosubstituted with a fluorine atom at the 3-position and an isopropyl group at the 2-position.

The presence and position of these substituents are crucial in determining the molecule's chemical and physical properties. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the pyridine ring. This, in turn, influences its reactivity in various chemical transformations. The isopropyl group, an alkyl substituent, has an electron-donating inductive effect, which can partially counteract the effect of the fluorine atom. The steric bulk of the isopropyl group at the 2-position, adjacent to the nitrogen atom, can also play a significant role in the molecule's conformational preferences and its interactions with other molecules.

Fluoroalkylpyridines can be further categorized based on the relative positions of the fluoro and alkyl substituents, as these positions dictate the electronic and steric environment of the pyridine ring. The specific arrangement in this compound, with substituents at adjacent positions, presents a unique chemical entity with potential for novel reactivity and applications.

To contextualize the properties of this compound, it is useful to consider the properties of related, simpler fluoropyridines.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Fluoropyridine (B146971) | C₅H₄FN | 97.09 | 107-108 | 1.13 |

| 2-Fluoropyridine (B1216828) | C₅H₄FN | 97.09 | 125-126 | 1.127 |

| 3-Fluoro-2-nitropyridine | C₅H₃FN₂O₂ | 142.09 | Not Available | Not Available |

This table presents data for related fluoropyridine compounds to provide a comparative context for the properties of this compound.

Significance of Pyridine Scaffolds in Modern Chemical Research

The pyridine ring is a fundamental heterocyclic scaffold that is of immense importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net Pyridine and its derivatives are ubiquitous in nature and are found in many vitamins, coenzymes, and alkaloids. nih.gov In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, both of which are crucial for molecular recognition in biological systems. nih.gov

The incorporation of a pyridine scaffold can also impart favorable pharmacokinetic properties to a drug molecule, such as improved solubility and bioavailability. researchgate.net A vast number of approved drugs contain a pyridine ring, highlighting its importance in drug design and development. nih.govresearchgate.netrsc.org

In the realm of materials science, pyridine-based structures are utilized in the development of a variety of functional materials. The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridines excellent ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have applications in gas storage, catalysis, and sensing. Furthermore, the electronic properties of the pyridine ring make it a valuable component in the design of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Scope and Research Imperatives for this compound

While specific research on this compound is not extensively documented, its structure suggests several important areas for future investigation. The unique combination of a fluorine atom and an isopropyl group on the pyridine ring presents both opportunities and challenges in synthesis and application.

Synthetic Methodology: A primary research imperative is the development of efficient and selective synthetic routes to this compound and its derivatives. Challenges may include the regioselective introduction of the fluorine and isopropyl groups onto the pyridine ring. Exploring various synthetic strategies, such as lithiation-trapping sequences, cross-coupling reactions, or functionalization of pre-existing substituted pyridines, would be of significant interest to synthetic organic chemists.

Reactivity Studies: A thorough investigation of the reactivity of this compound is warranted. Key questions to be addressed include:

How do the electron-withdrawing fluorine and electron-donating isopropyl group collectively influence the susceptibility of the pyridine ring to electrophilic and nucleophilic attack?

Does the steric hindrance from the isopropyl group at the 2-position affect the reactivity of the adjacent nitrogen atom and the fluorine at the 3-position?

Can the fluorine atom be displaced via nucleophilic aromatic substitution (SNAr), a common reaction for fluorinated aromatic compounds? nih.govnih.gov

Potential Applications: Based on the known applications of related fluoroalkylpyridines, this compound could serve as a valuable building block in several areas:

Medicinal Chemistry: The unique substitution pattern could lead to novel analogues of existing drugs with improved potency, selectivity, or metabolic stability. The lipophilicity of the isopropyl group combined with the electronic influence of the fluorine could be advantageous in modulating drug-target interactions.

Agrochemicals: Many successful pesticides and herbicides contain fluorinated pyridine scaffolds. This compound could be a precursor to new agrochemicals with enhanced efficacy or improved environmental profiles.

Materials Science: As a novel ligand, it could be used to synthesize new metal complexes with interesting catalytic or photophysical properties. Its incorporation into polymers could also lead to materials with tailored thermal or electronic characteristics.

Further research into the fundamental chemistry of this compound is essential to unlock its full potential and to understand its place within the broader landscape of advanced organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FN |

|---|---|

Molecular Weight |

139.17 g/mol |

IUPAC Name |

3-fluoro-2-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10FN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |

InChI Key |

IFKWCKQTMWZSJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Fluoro 2 Isopropylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in 3-Fluoro-2-isopropylpyridine is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying pyridine scaffolds. The regiochemical outcome and mechanistic pathway are highly dependent on the substitution pattern and reaction conditions.

The placement of substituents on the pyridine ring is critical in directing incoming nucleophiles. In pyridines, positions C-2, C-4, and C-6 are electron-deficient and thus activated towards nucleophilic attack. For this compound, the fluorine atom at the C-3 position and the isopropyl group at the C-2 position exert significant influence.

Research on substituted fluoropyridines demonstrates that the site of substitution can be controlled. While the fluorine atom itself can be replaced, other leaving groups on the ring can also be targeted. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that chemoselectivity is achievable. Catalytic amination conditions can lead to the exclusive substitution of the bromide at C-5, whereas under neat conditions without a palladium catalyst, substitution is preferred at the C-2 chloro position. Furthermore, the C-3 fluoro group can be selectively replaced under SNAr conditions.

Computational and experimental studies on pentachloropyridine (B147404) revealed that halide exchange (Halex) reactions with fluoride (B91410) ions are kinetically controlled, favoring substitution at the C-4 position. nih.gov Conversely, the reverse reaction of fluoropyridines with chloride was also shown to be kinetically controlled at the C-4 position. nih.gov While less electrophilic than its 2- or 4-fluoro isomers, 3-fluoropyridine (B146971) itself can undergo SNAr reactions effectively. acs.org The presence of the C-2 isopropyl group in this compound would likely sterically hinder attack at the C-2 position, potentially enhancing the relative reactivity of the C-4 and C-6 positions for nucleophilic attack, assuming a suitable leaving group is present at those positions.

| Substrate | Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Pd₂(dba)₃, Xantphos, Base, Amine | C-5 (Br replaced) | 5-Aminated product | |

| 5-Bromo-2-chloro-3-fluoropyridine | Neat, Amine, No Catalyst | C-2 (Cl replaced) | 2-Aminated product | |

| 5-Bromo-2-chloro-3-fluoropyridine | SNAr Conditions | C-3 (F replaced) | 3-Substituted product | |

| Pentachloropyridine | Fluoride ion (Halex) | C-4 | 4-Fluoro-tetrachloropyridine | nih.gov |

The classical SNAr reaction proceeds via a two-step, addition-elimination mechanism. numberanalytics.com In the first step, the nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the π-bond and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comacs.orgresearchgate.net The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups. acs.orgresearchgate.net In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. numberanalytics.com

However, alternative mechanisms exist. Under certain conditions, a concerted SNAr (CSNAr) pathway may operate. acs.orgresearchgate.net This mechanism, which does not involve a stable Meisenheimer intermediate, is proposed for substrates that are not strongly activated by electron-withdrawing groups. acs.orgresearchgate.net Computational studies on the halogenation of pyridines via phosphonium (B103445) salt displacement suggest that C-halogen bond formation occurs through a stepwise SNAr pathway where the elimination of the phosphine (B1218219) leaving group is the rate-determining step. nih.gov The choice between a stepwise or concerted pathway can depend on the nucleophile, substrate, and reaction conditions. acs.org

Reactions Involving the Isopropyl Side Chain

The isopropyl group attached to the pyridine ring is also a site for potential chemical modification, offering pathways to introduce further functionality.

The benzylic-like position of the isopropyl group (the tertiary carbon attached to the pyridine ring) is susceptible to oxidation. Analogous transformations on related structures provide insight into the expected reactivity. For example, the oxidation of isopropylbenzene results in the formation of acetophenone (B1666503) (a ketone) and dimethyl phenyl carbinol. google.com In other heterocyclic systems, such as valine-derived hydantoins, an isopropyl group at C5 can be oxidized to the corresponding alcohol in good yield. nih.gov The air oxidation of 4-isopropylpyridine (B108708) has been shown to produce 4-isopropylpyridine hydroperoxide. researchgate.net It is therefore anticipated that the isopropyl group of this compound could be oxidized under suitable conditions to yield 2-(3-fluoropyridin-2-yl)propan-2-ol, which could potentially be further oxidized to 2-acetyl-3-fluoropyridine (B1282275) (a ketone). More vigorous oxidation could lead to cleavage of the isopropyl group to form a carboxylic acid.

| Substrate | Product(s) | Reference |

|---|---|---|

| Isopropylbenzene | Acetophenone, Dimethyl phenyl carbinol | google.com |

| 4-Isopropylpyridine | 4-Isopropylpyridine hydroperoxide | researchgate.net |

| Valine derived hydantoin (B18101) (contains C5-isopropyl) | C5-hydroxylated hydantoin | nih.gov |

Direct and selective functionalization of the C(sp³)–H bonds of the isopropyl group presents a significant synthetic challenge due to their inherent stability. snnu.edu.cn However, advanced strategies using directing groups have enabled such transformations. The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, which shares structural similarity with the target compound, has been successfully employed to facilitate the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds. snnu.edu.cn This approach allows for the formation of various new bonds, including C-O, C-N, and C-C, at a position analogous to the methyl groups of the isopropyl moiety. snnu.edu.cn While direct application to this compound is not documented, these findings suggest that with appropriate catalytic systems, perhaps involving a directing group strategy, selective C-H activation and functionalization of the terminal methyl groups of the isopropyl side chain could be achieved.

Reduction Chemistry of the Pyridine Ring to Saturated Analogues

The conversion of aromatic pyridine rings into their saturated piperidine (B6355638) analogues is a valuable transformation, particularly in medicinal chemistry, as it increases the fraction of sp³ carbons, leading to molecules with improved three-dimensionality and often more favorable physicochemical properties. researchgate.netchemrxiv.org

The reduction of fluorinated pyridines to the corresponding fluorinated piperidines can be accomplished through heterogeneous hydrogenation. nih.gov A successful method involves using a palladium catalyst, such as Pd(OH)₂ on carbon, in the presence of an acid like aqueous HCl. nih.gov This system has proven effective for the hydrogenation of 3-fluoropyridine, yielding 3-fluoropiperidine. nih.gov The protocol demonstrates chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) rings. nih.gov This suggests that this compound could be similarly reduced to afford cis-3-fluoro-2-isopropylpiperidine, providing access to valuable saturated heterocyclic building blocks.

| Substrate | Catalyst System | Product | Reference |

|---|---|---|---|

| 3-Fluoropyridine | 20 wt % Pd(OH)₂/C, aq. HCl, MeOH | 3-Fluoropiperidine | nih.gov |

Electrophilic Aromatic Substitution Potential of the Fluoropyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of a fluorine atom at the 3-position further deactivates the ring towards electrophilic attack through its strong inductive electron-withdrawing effect. However, the isopropyl group at the 2-position, being an electron-donating group, can partially counteract this deactivation and influence the regioselectivity of the substitution.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity of related fluorinated pyridines provides valuable insights. For instance, the fluorination of 3,5-disubstituted pyridines has been shown to occur, albeit with varying selectivity depending on the nature of the other substituents. nih.gov In the case of 3-fluoro-4-sulfonyl chloride, the electron-deficient pyridine ring directs the sulfonyl group to the para/meta positions in aromatic systems during electrophilic aromatic substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of Isopropyl Group | Directing Effect of Fluorine Atom | Overall Predicted Reactivity |

| C-4 | Ortho | Ortho | Disfavored |

| C-5 | Meta | Meta | Favored |

| C-6 | Para | Meta | Possible, but less favored than C-5 |

Radical Reaction Pathways for Site-Selective Functionalization

Radical reactions offer an alternative pathway for the functionalization of pyridine rings, often with different regioselectivity compared to ionic reactions. The functionalization of pyridines via pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, has been demonstrated as an effective method for C-4 functionalization. nih.govacs.org This approach avoids the competing C-2/C-4 positional selectivity often observed in classical Minisci reactions. nih.gov

For this compound, the formation of a pyridinium salt followed by reduction could generate a pyridinyl radical. The subsequent coupling with a radical species would likely be influenced by both steric and electronic factors. The bulky isopropyl group at the C-2 position would sterically hinder attack at this position and potentially at the C-6 position. Electronically, the radical would be stabilized by the electron-donating isopropyl group. Recent studies have shown that even meta-C-H functionalization of pyridines can be achieved through a redox-neutral dearomatization-rearomatization process, allowing for the introduction of various functional groups at the meta position. researchgate.net

A unified platform for the C-4 functionalization of pyridines using both ionic and radical nucleophiles has been developed, highlighting the versatility of radical pathways. rsc.org In the context of this compound, a radical reaction could potentially lead to selective functionalization at the C-4 or C-6 positions, complementing the predicted electrophilic substitution at C-5.

Table 2: Potential Radical Functionalization Pathways for this compound

| Reaction Type | Proposed Intermediate | Potential Site of Functionalization | Rationale |

| Pyridinyl Radical Coupling | Pyridinyl radical | C-4, C-6 | Electronic stabilization by isopropyl group, steric hindrance at C-2. |

| Minisci-type Reaction | Protonated Pyridine | C-4, C-6 | Nucleophilic radical attack on the activated pyridine ring. |

| Dearomatization-Rearomatization | Dearomatized intermediate | C-5 | Access to meta-functionalization. |

Derivatization and Functional Group Interconversions

The substituents on the this compound ring provide handles for further chemical modifications, allowing for the synthesis of a variety of derivatives.

While there are no direct reports of using this compound as a reagent for generating acyl fluorides, the reactivity of other fluoroaromatic compounds, particularly pentafluoropyridine (B1199360) (PFP), serves as a strong precedent. PFP has been successfully employed in the deoxyfluorination of carboxylic acids to form acyl fluorides, which can then be used in one-pot amide bond formation reactions. mdpi.com This transformation is thought to proceed through a nucleophilic aromatic substitution mechanism where the carboxylate attacks the electron-deficient fluorinated ring.

Given the presence of the electron-withdrawing fluorine atom, it is conceivable that this compound could participate in similar reactions, although its reactivity would be significantly lower than that of PFP due to the presence of only one fluorine atom and the electron-donating isopropyl group. The reaction would likely require activation of the pyridine ring or harsh reaction conditions.

Fluorinated pyridines are valuable building blocks in the synthesis of macrocycles and supramolecular assemblies due to their rigid structures and specific electronic properties. Perfluoro-4-isopropylpyridine has been utilized in the two-step synthesis of various macrocyclic systems containing pyridine subunits. nih.gov These macrocycles have shown the ability to complex both cations and anions, depending on their structure. nih.gov

The synthesis of macrocycles from polyfluoro-pyridine derivatives often involves nucleophilic aromatic substitution reactions. researchgate.net The fluorine atoms on the pyridine ring serve as leaving groups, allowing for the connection of different molecular fragments to form the macrocyclic structure. Although this compound is less activated towards nucleophilic substitution compared to its perfluorinated counterparts, it could still serve as a valuable synthon in macrocycle synthesis, potentially leading to structures with unique complexation properties. The presence of the isopropyl group could also be exploited to introduce specific steric features into the macrocycle. The use of pyridine-based units is a well-established strategy in the construction of complex macrocyclic peptide natural products and other supramolecular structures. nih.govnih.govnih.govnih.govrsc.org

Advanced Spectroscopic Characterization of 3 Fluoro 2 Isopropylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 3-Fluoro-2-isopropylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework.

In ¹H NMR spectroscopy of this compound, the distinct electronic environments of the protons on the pyridine (B92270) ring and the isopropyl substituent give rise to a characteristic spectrum. The pyridine ring protons are influenced by the electronegativity of the nitrogen and fluorine atoms, generally shifting them downfield. The isopropyl group protons will appear in the aliphatic region.

The proton attached to C6 is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom. The proton at C4 will likely show coupling to the fluorine atom at C3, in addition to the adjacent proton at C5. The proton at C5 will appear as a multiplet due to coupling with both H4 and H6. The isopropyl group will present as a classic septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), with coupling observed between them.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 (Pyridine) | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-F3) ≈ 1-2 Hz |

| H4 (Pyridine) | 7.2 - 7.4 | Triplet of doublets (td) | ³J(H4-H5) ≈ 8-9 Hz, ³J(H4-F3) ≈ 9-10 Hz |

| H5 (Pyridine) | 7.0 - 7.2 | Multiplet (m) | ³J(H5-H6) ≈ 4-5 Hz, ³J(H5-H4) ≈ 8-9 Hz |

| CH (Isopropyl) | 3.2 - 3.5 | Septet (sept) | ³J(CH-CH₃) ≈ 7 Hz |

| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet (d) | ³J(CH₃-CH) ≈ 7 Hz |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The five carbons of the pyridine ring and the two distinct carbons of the isopropyl group will each produce a unique signal. The most significant feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine coupling. The C3 carbon, directly bonded to the fluorine atom, will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz. sigmaaldrich.com Carbons that are two (C2, C4), three (C5), or even four bonds (C6) away will also show smaller couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for confirming assignments. The C2 and C3 carbons will be the most downfield of the ring carbons due to the deshielding effects of the adjacent nitrogen and fluorine atoms, respectively.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C2 (Pyridine) | 160 - 165 | ²J ≈ 15-20 Hz |

| C3 (Pyridine) | 155 - 160 | ¹J ≈ 230-250 Hz |

| C4 (Pyridine) | 120 - 125 | ²J ≈ 20-25 Hz |

| C5 (Pyridine) | 123 - 128 | ³J ≈ 3-5 Hz |

| C6 (Pyridine) | 145 - 150 | ⁴J ≈ 2-4 Hz |

| CH (Isopropyl) | 28 - 33 | ³J ≈ 4-6 Hz |

| CH₃ (Isopropyl) | 20 - 24 | ⁴J ≈ 1-2 Hz |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it very sensitive to the local electronic environment. acs.org For this compound, a single resonance is expected. The chemical shift of this fluorine signal is influenced by its position on the pyridine ring. The signal will appear as a multiplet, primarily due to coupling with the ortho protons H2 (if present, but substituted here) and H4, and the meta proton H5. The largest coupling will be the three-bond coupling to H4.

The broad chemical shift range in ¹⁹F NMR is advantageous for resolving individual fluorine-containing functional groups, while the often large and variable magnitudes of ¹H-¹⁹F couplings provide deep insight into structural effects. acs.org

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted H-F Coupling Constants (JHF, Hz) |

| F3 | -125 to -135 | Multiplet (m) | ³J(F3-H4) ≈ 9-10 Hz, ⁴J(F3-H5) ≈ 1-3 Hz, ⁴J(F3-H(isopropyl)) ≈ 1-2 Hz |

While 1D NMR spectra provide essential information, 2D techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous signal assignment.

HMQC (or HSQC) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the predicted proton signals for H4, H5, H6, and the isopropyl CH and CH₃ to their corresponding carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₀FN), the molecular weight is 139.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 139.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely include:

Loss of a methyl group: A prominent peak would be expected at m/z 124 (M-15), corresponding to the loss of a CH₃ radical from the isopropyl group to form a stable secondary carbocation. This is often a primary fragmentation step for isopropyl-substituted aromatic systems.

Loss of propene (McLafferty rearrangement if applicable) or isopropyl radical: Loss of the entire isopropyl group (m/z 43) could occur, leading to a fragment at m/z 96, corresponding to the 3-fluoropyridinyl cation.

Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (m/z 27), which could occur from the molecular ion or subsequent fragments.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 96 | [M - C₃H₇]⁺ |

| 70 | [C₄H₃F]⁺ (Fragment from ring cleavage) |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: The pyridine ring vibrations will result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1250-1150 cm⁻¹ region. researchgate.net This strong band is often a clear indicator of a fluoroaromatic compound.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region (below 1000 cm⁻¹).

Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode |

| 3050 - 3150 | Aromatic C-H Stretch |

| 2870 - 2970 | Aliphatic C-H Stretch |

| 1550 - 1600 | C=N Stretch |

| 1400 - 1500 | Aromatic C=C Stretch |

| 1150 - 1250 | C-F Stretch |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyridine and its derivatives, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital and are generally observed as strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, to a π antibonding orbital. These transitions are typically weaker and can be sensitive to solvent polarity.

In the case of this compound, the pyridine ring acts as the primary chromophore. The substitution with a fluorine atom and an isopropyl group is expected to influence the energies of these transitions. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the isopropyl group can shift the absorption maxima (λmax) to different wavelengths compared to unsubstituted pyridine.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis absorption data for this compound. Therefore, a data table of its electronic transitions cannot be provided at this time. Were the data available, it would typically be presented as follows, detailing the absorption maxima (λmax), molar absorptivity (ε), the solvent used for the measurement, and the assignment of the electronic transition.

Interactive Data Table: Illustrative UV-Vis Spectral Data (Note: The following table is a template. No experimental data is available for this compound.)

| Transition | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent |

| π → π | Data not available | Data not available | Data not available |

| n → π | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The analysis provides fundamental crystallographic parameters that define the solid-state structure. These parameters include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: A more detailed description of the crystal's symmetry.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound or its immediate derivatives. Consequently, specific crystallographic data cannot be presented. If such data were available, it would be summarized in a table similar to the illustrative example below.

Interactive Data Table: Illustrative Crystallographic Data (Note: The following table is a template. No experimental data is available for this compound.)

| Parameter | Value |

| Chemical Formula | C₈H₁₀FN |

| Formula Weight | 139.17 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

The data from an X-ray crystal structure determination also allows for a detailed analysis of how molecules are arranged in the solid state. This crystal packing is governed by various non-covalent intermolecular interactions, which dictate the material's physical properties.

For this compound, several types of intermolecular interactions would be anticipated. The presence of the fluorine atom allows for potential C-H···F hydrogen bonds and F···F interactions. The aromatic pyridine ring could participate in π-π stacking interactions, where rings are arranged in either a parallel or T-shaped fashion. The isopropyl group would primarily engage in weaker van der Waals forces.

An analysis of the crystal packing would involve identifying and quantifying these interactions, such as measuring the distances and angles of potential hydrogen bonds or the centroid-to-centroid distance in π-π stacking. Since the crystal structure of this compound has not been reported, a detailed discussion of its specific intermolecular interactions is not possible.

Computational and Theoretical Studies on 3 Fluoro 2 Isopropylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational to modern computational chemistry. DFT, with functionals like B3LYP, offers a balance of computational cost and accuracy, making it a common choice for studying organic molecules. nih.gov These methods are used to solve the electronic structure of a molecule, from which numerous properties can be derived.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-Fluoro-2-isopropylpyridine, calculations would begin by building an initial structure and then iteratively adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.

Studies on related molecules like 3-fluoropyridine (B146971) show that the pyridine (B92270) ring is planar, and fluorination causes minor changes to the ring's geometry. researchgate.net The introduction of a bulky isopropyl group at the C2 position, adjacent to the nitrogen atom, is predicted to cause more significant steric-induced changes. Specifically, the C-C-N bond angles involving the substituted carbons are expected to widen to accommodate the isopropyl group. The C2-C(isopropyl) bond length would be typical for a single bond between an sp² and an sp³ hybridized carbon.

| Parameter | 3-Fluoropyridine (Calculated Value) | This compound (Predicted Value/Change) | Rationale for Prediction |

|---|---|---|---|

| C2-N Bond Length (Å) | ~1.34 Å | ~1.35 Å (Slight increase) | Steric repulsion from the adjacent isopropyl group. |

| C2-C3 Bond Length (Å) | ~1.39 Å | ~1.40 Å (Slight increase) | Steric strain and electronic effects of the alkyl group. |

| C3-F Bond Length (Å) | ~1.35 Å | ~1.35 Å (No significant change) | The isopropyl group at C2 has a minimal inductive effect on the C3-F bond. |

| N-C2-C3 Bond Angle (°) | ~123° | >124° (Increase) | To accommodate the steric bulk of the isopropyl group. |

| F-C3-C2 Bond Angle (°) | ~119° | ~119.5° (Slight increase) | Response to the widening N-C2-C3 angle. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

For the parent 3-fluoropyridine, the HOMO is a π-orbital distributed across the pyridine ring, while the LUMO is a π* anti-bonding orbital. The fluorine atom, being highly electronegative, generally lowers the energy of both orbitals compared to pyridine itself. The introduction of the isopropyl group at the C2 position is expected to alter this electronic profile. As an electron-donating alkyl group, it will raise the energy of the HOMO, making the molecule a better electron donor. This effect typically leads to a reduction in the HOMO-LUMO gap, suggesting an increase in chemical reactivity compared to 3-fluoropyridine. researchgate.net

| Parameter | 3-Fluoropyridine (Typical Calculated Value) | This compound (Predicted Change) | Reason for Prediction |

|---|---|---|---|

| HOMO Energy | ~ -7.0 eV | Higher (less negative) | Electron-donating nature of the isopropyl group. |

| LUMO Energy | ~ -0.5 eV | Minor change | The alkyl group has a smaller effect on the LUMO. |

| HOMO-LUMO Gap | ~ 6.5 eV | Smaller | Primarily due to the increase in HOMO energy. |

Quantum chemical calculations are highly effective at predicting spectroscopic data. DFT methods can compute vibrational frequencies (IR), nuclear magnetic shielding constants (NMR chemical shifts), and electronic transition energies (UV-Vis spectra). researchgate.net

IR Spectrum: The calculated IR spectrum of this compound would show characteristic pyridine ring stretching and bending modes, similar to those calculated and observed for 3-fluoropyridine. researchgate.net Additionally, new peaks corresponding to the isopropyl group would be predicted, including symmetric and asymmetric C-H stretching modes (~2870-2960 cm⁻¹), C-H bending modes (~1370-1470 cm⁻¹), and skeletal vibrations.

NMR Spectrum: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict signals for the three distinct aromatic protons on the pyridine ring, a septet for the isopropyl C-H proton, and a doublet for the two equivalent methyl groups. The fluorine atom at C3 would cause characteristic splitting patterns in the ¹³C spectrum for C2, C3, and C4.

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. Like pyridine, this compound is expected to exhibit π → π* and n → π* transitions. The substitution pattern will cause shifts in the absorption maxima (λ_max) compared to the parent heterocycle.

The presence of the rotatable isopropyl group introduces the possibility of conformational isomerism. The orientation of the isopropyl group relative to the pyridine ring can be described by a dihedral angle (e.g., N-C2-C(isopropyl)-H). A relaxed potential energy surface (PES) scan is a computational technique used to explore this isomerism. uni-muenchen.deq-chem.com In a PES scan, the key dihedral angle is fixed at various values (e.g., in 15° increments from 0° to 360°), and at each step, the rest of the molecular geometry is optimized. researchgate.net

This process maps the energy as a function of the isopropyl group's rotation, revealing the energy minima (stable conformers) and the energy barriers to rotation between them. For this compound, it is expected that the most stable conformer would orient the isopropyl C-H bond to minimize steric clash with the nitrogen lone pair and the hydrogen atom at C6. The energy barrier to rotation would provide insight into the flexibility of the isopropyl group at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field.

An MD simulation of this compound, typically in a solvent box of water or an organic solvent, would provide a detailed picture of its behavior in a condensed phase. Key insights from such a simulation would include:

Conformational Dynamics: Observing the rotation of the isopropyl group over time to see which conformations are most populated and the frequency of transitions between them.

Solvation Structure: Analyzing how solvent molecules arrange themselves around the solute, particularly around the polar nitrogen and fluorine atoms.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often more complex than the gas-phase conditions assumed in many quantum calculations. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. nih.gov For this compound, computational studies can predict its reactivity in various chemical transformations.

One common approach is to compute a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the surface of the molecule. The MEP map would show a region of negative potential (red) around the nitrogen atom, indicating its availability for protonation or coordination to electrophiles. Regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack.

Crystal Structure Prediction and Polymorphism Assessment

A comprehensive search of publicly available scientific literature and databases has revealed no specific computational or theoretical studies focused on the crystal structure prediction and polymorphism assessment of this compound.

While computational methods are widely applied to predict the crystal structures and explore the polymorphic landscapes of organic molecules, research on this particular compound has not been published or is not readily accessible. Therefore, no detailed research findings, data tables, or discussions on the potential polymorphs of this compound can be provided at this time.

Future computational and theoretical studies would be necessary to elucidate the solid-state properties of this compound. Such studies would typically involve:

Global search algorithms to generate a multitude of possible crystal packing arrangements.

Energy calculations using force fields or quantum mechanical methods to rank the stability of the predicted structures.

Analysis of intermolecular interactions to understand the forces governing the crystal packing.

Comparison with experimental data , should it become available, to validate the predicted structures.

Without such dedicated research, any discussion on the crystal structure and polymorphism of this compound would be purely speculative and fall outside the scope of this scientifically accurate article.

Mechanistic Investigations of Chemical Processes Involving 3 Fluoro 2 Isopropylpyridine

Elucidation of Regioselectivity Governing Factors in Alkylation and Substitution Reactions

The regiochemical outcome of reactions involving 3-fluoro-2-isopropylpyridine is dictated by a complex interplay of electronic and steric factors inherent to the substrate, as well as the nature of the reagents, catalysts, and solvents employed. The pyridine (B92270) ring is intrinsically π-deficient, a characteristic that is amplified by the potent electron-withdrawing effect of the fluorine atom at the C3 position. imperial.ac.ukacs.org This electronic profile generally deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions where an intermediate negative charge can be effectively stabilized by the ring nitrogen. imperial.ac.uk

However, the presence of the bulky isopropyl group at the C2 position introduces significant steric hindrance, which can override the electronic preference for nucleophilic attack at this site. Consequently, reactions often favor the less hindered C4 and C6 positions.

In Alkylation Reactions: Mechanistic studies on general pyridine alkylation reveal that regioselectivity can be precisely controlled. acs.org The aggregation state of alkyllithium reagents, for instance, is a critical factor. Tetrameric clusters, which are favored in non-coordinating solvents like toluene, tend to attack the C4 position. acs.org In contrast, coordinating solvents such as tetrahydrofuran (B95107) (THF) promote the formation of dimeric clusters, which preferentially alkylate the C2 position. acs.org For this compound, the steric shield of the isopropyl group would strongly disfavor C2 attack, making C4 and C6 the more probable sites for alkylation even under conditions that would normally favor the C2 position. The choice of alkyllithium reagent itself is also crucial; sterically hindered reagents like sec-butyllithium (B1581126) (sBuLi) show a preference for C2 alkylation on unsubstituted pyridines, whereas methyllithium (B1224462) (MeLi) favors the C4 position. acs.org

In Substitution Reactions: For nucleophilic aromatic substitution (SNAr) on related fluorinated pyridines, such as perfluoro-(4-isopropylpyridine), substitution of a fluorine atom occurs preferentially at the C2 and subsequently the C6 positions. arkat-usa.org In the case of this compound, an attacking nucleophile would likely target the C6 position, which is electronically activated by both the ring nitrogen and the C3-fluoro group, while being sterically accessible.

Directed ortho-metalation provides another avenue for regiocontrol. Reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the pyridine ring at a position dictated by a directing group. d-nb.info For a substrate like 3-fluoropyridine (B146971), metalation occurs at the C2 position, which can then be trapped by an electrophile. d-nb.info This strategy allows for functionalization at a position that might otherwise be disfavored.

The following table summarizes the key factors influencing regioselectivity in reactions on the pyridine core, with projected outcomes for the this compound scaffold.

Table 1: Factors Governing Regioselectivity in Pyridine Functionalization

| Factor | Condition / Reagent | General Pyridine Outcome | Predicted Outcome for this compound |

| Electronics | Electron-withdrawing group (e.g., Fluoro) | Activates C2, C4, C6 for Nucleophilic Attack imperial.ac.uk | C4 and C6 are highly activated. |

| Sterics | Bulky group at C2 (e.g., Isopropyl) | Hinders attack at C2 and C3 | C2 attack is strongly disfavored. |

| Reagent (Alkylation) | MeLi (forms tetramers) | C4-Alkylation acs.org | C4-Alkylation favored. |

| Reagent (Alkylation) | sBuLi (forms dimers) | C2-Alkylation acs.org | C6-Alkylation may be favored over C2 due to sterics. |

| Solvent (Alkylation) | Toluene, Hexane (Non-coordinating) | Favors C4-Alkylation acs.org | C4-Alkylation favored. |

| Solvent (Alkylation) | THF, 1,2-DME (Coordinating) | Favors C2-Alkylation acs.org | C6-Alkylation may compete with C4, C2 is disfavored. |

| Catalyst | Lewis Acid (e.g., BF₃·OEt₂) | Complexes with Nitrogen, alters ring electronics d-nb.info | Modulates reactivity at all positions. |

Detailed Analysis of Reaction Pathways, Transition States, and Energy Profiles

The mechanism of a chemical reaction involving this compound can be understood by analyzing its reaction pathway, which includes the sequence of elementary steps, the structures of transition states, and the associated energy changes.

Reaction Pathways: Nucleophilic aromatic substitution (SNAr) on fluoropyridines can proceed via two primary pathways. The most common is a stepwise addition-elimination mechanism that involves the formation of a high-energy, anionic sigma complex known as a Meisenheimer intermediate. imperial.ac.uk Alternatively, some studies on highly fluorinated pyridines suggest a concerted mechanism where bond formation and bond-breaking occur in a single step, avoiding a discrete intermediate. nih.gov

In palladium-catalyzed C-H functionalization reactions, the pathway involves the formation of a palladacycle intermediate. chemrxiv.org Mechanistic studies indicate that the initial C-H activation or palladation step is often irreversible and serves as the selectivity-determining step of the entire catalytic cycle. chemrxiv.org

Transition States and Energy Profiles: Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insight into the transition states and energy profiles of pyridine reactions. For the regiodivergent alkylation of pyridine, free energy profiles show that the transition state for C4-alkylation (A5C4-TS) by a tetrameric methyllithium complex is lower in energy than the corresponding transition state for C2-alkylation (A5C2-TS). acs.org Conversely, when using a dimeric sec-butyllithium complex, the energy barrier for the C2-alkylation transition state (B5C2-TS) is lower than that for the C4 pathway (B5C4-TS). acs.org

Ea: Activation energy of the uncatalyzed reaction. Ea': Activation energy of the catalyzed reaction.

Identification and Characterization of Reactive Intermediates

The transient species formed during a chemical reaction, known as reactive intermediates, are central to understanding the reaction mechanism. Several key intermediates have been identified in reactions involving substituted pyridines.

Meisenheimer Complex: This is the characteristic intermediate in stepwise SNAr reactions. It is a resonance-stabilized anionic adduct formed by the attack of a nucleophile on the electron-deficient pyridine ring. imperial.ac.uk The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate.

Perfluorinated Carbanions: In fluoride-ion-initiated reactions with fluoro-olefins, the key reactive species is a perfluorinated carbanion. rsc.org For instance, the reaction of hexafluoropropene (B89477) with a fluoride (B91410) source generates the perfluoro-isopropyl carbanion, [(CF₃)₂CF]⁻, which then acts as the potent nucleophile. rsc.org

Organolithium Clusters: In alkylation reactions using alkyllithium reagents, the reagents themselves are the reactive intermediates. Their aggregation state—as tetrameric or dimeric clusters in solution—is crucial and directly influences the reaction's regiochemical outcome. acs.org

Palladacycle Intermediates: During transition-metal-catalyzed C-H activation, a palladacycle is a key intermediate. mdpi.com This cyclic organopalladium species is formed via coordination of the pyridine nitrogen to the palladium center, followed by an intramolecular C-H bond insertion. chemrxiv.org The isolation and characterization of these palladacycles provide direct evidence for the proposed catalytic cycle and the mode of stereochemical induction. chemrxiv.org

Characterization of these often-unstable intermediates relies on various spectroscopic techniques. For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is an especially powerful diagnostic tool for monitoring reactions and identifying fluorine-containing intermediates and products. arkat-usa.orgnih.govrsc.org

Table 2: Key Reactive Intermediates in Pyridine Chemistry

| Intermediate | Reaction Type | Method of Generation |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Attack of a nucleophile on the pyridine ring imperial.ac.uk |

| Perfluorinated Carbanion | Perfluoroalkylation | Fluoride ion catalyst reacting with a fluoro-olefin rsc.org |

| Organolithium Clusters | Alkylation | Alkyllithium reagent in solution (e.g., THF, Toluene) acs.org |

| Palladacycle | C-H Functionalization | Reaction of a Pd(II) complex with the substrate chemrxiv.org |

Applications of 3 Fluoro 2 Isopropylpyridine in Advanced Organic Synthesis

Role as a Key Building Block for the Construction of Complex Molecular Architectures

3-Fluoro-2-isopropylpyridine serves as a fundamental component for the synthesis of intricate molecular structures. google.comacs.org Its distinct substitution pattern, featuring a fluorine atom at the 3-position and an isopropyl group at the 2-position, imparts specific reactivity that chemists can exploit to build complex frameworks. The presence of the fluorine atom activates the pyridine (B92270) ring for certain transformations while the isopropyl group provides steric bulk that can direct the regioselectivity of reactions.

Research has demonstrated the utility of fluorinated pyridines, such as this compound, as intermediates in the synthesis of multifunctional compounds. acs.org For instance, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. acs.orgnih.gov This reactivity is crucial for assembling complex molecules where precise control over substitution patterns is required.

The interplay between the electronic effects of the fluorine atom and the steric influence of the isopropyl group allows for selective transformations at other positions of the pyridine ring. This controlled functionalization is a key advantage in the multi-step synthesis of complex target molecules, including those with potential biological activity. A patent has described the synthesis of N-[2-(3-fluoro-2-pyridyl)-5-isopropenyl-4-pyridyl]-1-[(4-methoxyphenyl) methyl]pyrrolo[2,3-b]pyridin-4-amine, where a derivative of this compound is a key intermediate. google.com

Precursor for Novel Heterocyclic Compounds and Scaffolds

The unique reactivity of this compound makes it an excellent starting material for the synthesis of novel heterocyclic compounds and scaffolds. nih.govnih.gov The pyridine core itself is a privileged scaffold in medicinal chemistry, and the introduction of fluorine and isopropyl groups provides a vector for generating structural diversity. openmedicinalchemistryjournal.com

Synthetic strategies often involve the transformation of the pyridine ring or the elaboration of its substituents to create fused or linked heterocyclic systems. For example, the fluorine atom can participate in cyclization reactions, leading to the formation of new rings fused to the pyridine core. The development of new synthetic methods to create diverse heterocyclic scaffolds is an active area of research, with applications in drug discovery and materials science. nih.govmdpi.com The synthesis of pyrazolopyridine derivatives, for instance, has been explored for their potential neuroprotective properties, highlighting the importance of pyridine-based scaffolds in generating bioactive molecules. nih.gov

The ability to selectively functionalize the this compound core allows for the systematic exploration of chemical space around this heterocyclic scaffold. This is particularly valuable in the search for new compounds with specific biological activities or material properties.

Integration into Macrocyclic and Supramolecular Systems

The structural rigidity and defined geometry of the pyridine ring make this compound an attractive component for the construction of macrocyclic and supramolecular assemblies. researchgate.netnih.govmdpi.com The fluorine and isopropyl substituents can influence the conformational preferences of the resulting macrocycle and its ability to interact with other molecules.

The synthesis of macrocycles often involves the reaction of difunctional building blocks. researchgate.net Derivatives of this compound can be designed to incorporate reactive sites that enable their incorporation into larger ring structures. The resulting macrocycles can exhibit unique host-guest properties, with the pyridine nitrogen and the fluorine atom potentially acting as binding sites for cations or other guests. researchgate.net

The field of supramolecular chemistry relies on the predictable self-assembly of molecular components into larger, well-defined structures. mdpi.com The specific stereoelectronic properties of this compound can be harnessed to direct the formation of such assemblies, leading to new materials with tailored functions. Research into macrocycles derived from polyfluorinated pyridines has shown that these systems can form complexes with both cations and anions, depending on the macrocycle's structure. researchgate.netresearchgate.netresearchgate.net

Utility in Late-Stage Functionalization Strategies for Diverse Chemical Libraries

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves the modification of complex molecules at a late stage of their synthesis. nih.govmpg.dewuxiapptec.com This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. This compound and its derivatives are valuable tools in LSF due to the reactivity of the C-F bond. google.comacs.org

The fluorine atom on the pyridine ring can be selectively displaced by a variety of nucleophiles under mild conditions, allowing for the introduction of new functional groups into an already complex molecule. nih.govnih.gov This is particularly advantageous when traditional synthetic methods would require a lengthy de novo synthesis. The ability to perform these modifications late in a synthetic sequence significantly accelerates the drug discovery process. nih.govrsc.org

Furthermore, the development of methods for the direct C-H functionalization of pyridines provides another avenue for LSF. acs.org While the fluorine atom provides a handle for nucleophilic substitution, the other positions on the pyridine ring can potentially be functionalized through C-H activation, further expanding the possibilities for molecular diversification.

Application in Polymer Chemistry and Materials Science

The incorporation of fluorinated heterocycles into polymers can impart unique and desirable properties, such as thermal stability, chemical resistance, and specific electronic characteristics. While direct applications of this compound in polymer chemistry are still emerging, the broader class of fluorinated pyridines has seen significant use in materials science. researchgate.net

Fluorinated pyridine derivatives can be used as monomers in polymerization reactions to create novel fluoropolymers. researchgate.net The properties of these polymers can be tuned by the nature and substitution pattern of the pyridine monomer. The presence of the fluorine and isopropyl groups in this compound could lead to polymers with interesting solubility, thermal, and surface properties.

The development of new synthetic methodologies, such as those for creating fluorinated pyridine aryl ether polymers, showcases the potential for creating advanced materials with defined microstructures and diverse architectures. researchgate.net The principles demonstrated in these studies could be applied to monomers derived from this compound to generate new classes of high-performance polymers.

Future Research Directions and Emerging Trends for 3 Fluoro 2 Isopropylpyridine

Development of Innovative and Sustainable Synthetic Routes

Current synthetic methods for fluoropyridines often involve harsh conditions, expensive reagents, or multi-step processes which can be inefficient. Future research will likely focus on developing more eco-friendly and economically viable synthetic pathways to 3-Fluoro-2-isopropylpyridine. One promising approach involves the direct C-H functionalization, a technique that could simplify the synthesis of multisubstituted 3-fluoropyridines. researchgate.net Another area of exploration could be the use of pyridine (B92270) N-oxides as precursors, which has shown promise for the synthesis of meta-fluorinated pyridines and could potentially be adapted for this compound. nih.govrsc.org The development of novel catalytic systems, such as rhodium-based catalysts for hydrodefluorination, could also lead to more selective and efficient synthetic routes. chemicalbook.com

A key goal will be to create a "green" process with minimal pollution, potentially starting from inexpensive materials. For instance, a novel synthesis for a related compound, 3-fluoropyridine-2-methanol, starts from low-cost quinolinic acid and proceeds through several steps including acid anhydrization, esterification, ammoniation, amino fluorination, and ester group reduction. google.com A similar multi-step but cost-effective and high-yield process could be a target for the synthesis of this compound.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. The presence of the fluorine atom and the isopropyl group on the pyridine ring is expected to confer unique chemical properties. Future research should systematically investigate its reactivity in various organic transformations. For example, the fluorine atom can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Understanding these effects will be crucial for utilizing this compound as a versatile building block in organic synthesis.

Furthermore, exploring its potential in cycloaddition reactions and metal-catalyzed cross-coupling reactions could open up new avenues for the synthesis of complex molecules. The reactivity of related compounds, such as 3-fluoro-2-nitropyridine, is enhanced by the functional groups on the pyridine ring, making it a valuable intermediate in synthetic chemistry. fcad.com A similar detailed study of this compound's reactivity is warranted.

Application of Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry and theoretical calculations are powerful tools for predicting the properties and reactivity of molecules. Future research on this compound should leverage these methods to gain deeper insights into its electronic structure, molecular orbitals (HOMO-LUMO energies), and electrostatic potential. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict its vibrational spectra and optimize its geometric structure. researchgate.net

Such computational studies can help in designing more efficient synthetic routes by modeling reaction mechanisms and predicting the most favorable reaction conditions. Moreover, computational screening can be used to predict the potential applications of this compound in various fields, such as materials science and medicinal chemistry, by simulating its interactions with other molecules and materials.

Integration into Novel Functional Materials

Fluorine-containing compounds are known to have unique properties that make them suitable for a wide range of applications in materials science. man.ac.uk Future research should explore the potential of incorporating this compound into novel functional materials. For instance, its unique electronic properties could be exploited in the development of new organic light-emitting diodes (OLEDs), sensors, or liquid crystals. The synthesis of 3-fluoropyridines for use in liquid-crystal mixtures has been previously explored, suggesting a potential application for this compound in this area. google.com

The introduction of the isopropyl group may enhance the solubility and processability of materials derived from this compound. Research into the synthesis of polymers and co-polymers incorporating the this compound moiety could lead to the development of new materials with tailored optical, electronic, and physical properties.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

The most comprehensive understanding of this compound will be achieved through a synergistic approach that combines experimental and theoretical methodologies. Experimental studies on its synthesis and reactivity can provide valuable data to validate and refine computational models. In turn, theoretical calculations can guide experimental work by predicting promising reaction pathways and identifying key intermediates.

This integrated approach will be crucial for accelerating the discovery of new applications for this compound. For example, theoretical simulations could predict the binding affinity of its derivatives to biological targets, guiding the synthesis and experimental evaluation of new potential drug candidates. A similar approach has been used to study the vibrational spectra and structure of 2-fluoro- and 3-fluoropyridine (B146971), where ab initio and DFT calculations were used to verify experimental assignments. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.